N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-bromobenzamide
CAS No.: 391219-69-5
Cat. No.: VC6357516
Molecular Formula: C13H11BrN2O2S
Molecular Weight: 339.21
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 391219-69-5 |
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Molecular Formula | C13H11BrN2O2S |
Molecular Weight | 339.21 |
IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-bromobenzamide |
Standard InChI | InChI=1S/C13H11BrN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-4-3-5-10(14)6-9/h3-6H,1-2H3,(H,15,16,18) |
Standard InChI Key | SSCGTACDLUARFY-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Br)C(=O)C |
Introduction
Synthesis and Chemical Reactions
Compounds with similar structures are often synthesized using palladium-catalyzed cross-coupling reactions, which are versatile methods for forming C–N bonds . These reactions involve the coupling of aryl halides with amines or other nitrogen-containing compounds in the presence of palladium catalysts and appropriate ligands.
Synthesis Steps:
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Starting Materials: Thiazole derivatives and bromobenzamide precursors.
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Cross-Coupling Reaction: Use of palladium catalysts to form the desired C–N bond.
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Purification: Techniques such as chromatography to isolate the final product.
Potential Applications
Compounds with thiazole and benzamide moieties have been explored for various pharmaceutical applications, including anticancer, antifungal, and anti-inflammatory activities . Their mechanisms often involve interaction with enzymes or proteins critical in disease pathways.
Application | Mechanism |
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Anticancer | Inhibition of kinases or other enzymes involved in cell proliferation |
Antifungal | Interference with fungal metabolic pathways |
Anti-inflammatory | Inhibition of enzymes like 5-lipoxygenase |
Research Findings and Future Directions
While specific research findings on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-bromobenzamide are not available, compounds with similar structures have shown promise in various biochemical assays. Further research is necessary to elucidate the pharmacodynamics and pharmacokinetics of such compounds, including their stability, reactivity, and potential degradation pathways.
Future Research Directions:
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Biochemical Assays: To determine the compound's activity against specific biological targets.
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Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion (ADME) properties.
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Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for improved efficacy and safety.
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